L-Threonyl-L-alanyl-L-alanyl-L-aspartic acid
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Overview
Description
L-Threonyl-L-alanyl-L-alanyl-L-aspartic acid is a tetrapeptide composed of four amino acids: L-threonine, L-alanine, L-alanine, and L-aspartic acid. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-alanyl-L-alanyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Industrial Production Methods
In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Threonyl-L-alanyl-L-alanyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of threonine can be oxidized to form a ketone.
Reduction: Reduction reactions can target the carboxyl groups, converting them to alcohols.
Substitution: Amino groups can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of threonine’s hydroxyl group can yield a ketone, while reduction of the carboxyl groups can produce alcohols.
Scientific Research Applications
L-Threonyl-L-alanyl-L-alanyl-L-aspartic acid has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic effects, including as a component in drug delivery systems.
Industry: Utilized in the development of biomaterials and as a standard in analytical techniques.
Mechanism of Action
The mechanism by which L-Threonyl-L-alanyl-L-alanyl-L-aspartic acid exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biological pathways, such as:
Enzyme Inhibition: The peptide can bind to enzyme active sites, inhibiting their activity.
Signal Transduction: It can modulate signaling pathways by interacting with receptors or other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
L-Threonyl-L-alanyl-L-alanyl-L-glutamic acid: Similar structure but with glutamic acid instead of aspartic acid.
L-Threonyl-L-alanyl-L-alanyl-L-serine: Contains serine instead of aspartic acid.
L-Threonyl-L-alanyl-L-alanyl-L-valine: Valine replaces aspartic acid.
Uniqueness
L-Threonyl-L-alanyl-L-alanyl-L-aspartic acid is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of threonine, alanine, and aspartic acid allows for unique interactions and reactivity compared to other similar peptides.
Properties
CAS No. |
647008-43-3 |
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Molecular Formula |
C14H24N4O8 |
Molecular Weight |
376.36 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]amino]propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C14H24N4O8/c1-5(17-13(24)10(15)7(3)19)11(22)16-6(2)12(23)18-8(14(25)26)4-9(20)21/h5-8,10,19H,4,15H2,1-3H3,(H,16,22)(H,17,24)(H,18,23)(H,20,21)(H,25,26)/t5-,6-,7+,8-,10-/m0/s1 |
InChI Key |
PRMKTMYMLHWYTM-CRKKBNSPSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)O)N)O |
Canonical SMILES |
CC(C(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)N)O |
Origin of Product |
United States |
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